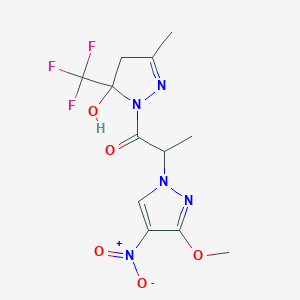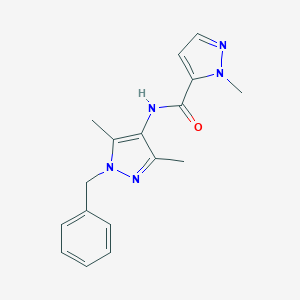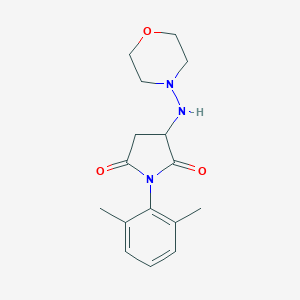![molecular formula C24H22F3NO5 B280213 Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B280213.png)
Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, commonly known as MMFQ, is a biologically active compound that has been extensively studied for its potential applications in scientific research. MMFQ belongs to the class of quinoline derivatives and has been found to exhibit a wide range of pharmacological activities, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of MMFQ is not fully understood, but it is believed to act through the modulation of various cellular pathways. MMFQ has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. MMFQ has also been shown to modulate the activity of certain receptors, such as the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
MMFQ has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory diseases. MMFQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of anti-cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MMFQ is its wide range of pharmacological activities, making it a promising candidate for further research. However, one of the limitations of MMFQ is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of MMFQ is not fully understood, which can make it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are several future directions for research on MMFQ. One area of focus could be the development of novel synthetic methods for the production of MMFQ and its derivatives, which could lead to the discovery of new pharmacological activities. Another area of focus could be the elucidation of the mechanism of action of MMFQ, which could lead to the development of more targeted and effective drugs. Additionally, further research could be conducted to explore the potential applications of MMFQ in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Synthesemethoden
MMFQ can be synthesized through a multistep process involving the reaction of 2-furylcarbinol with 3-(trifluoromethyl) benzaldehyde, followed by the addition of 1,4-dihydroquinoline-3-carboxylic acid and methyl chloroformate. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
MMFQ has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. MMFQ has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C24H22F3NO5 |
|---|---|
Molekulargewicht |
461.4 g/mol |
IUPAC-Name |
methyl 2-methyl-5-oxo-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-yl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C24H22F3NO5/c1-13-20(23(30)31-2)22(21-17(28-13)7-4-8-18(21)29)19-10-9-16(33-19)12-32-15-6-3-5-14(11-15)24(25,26)27/h3,5-6,9-11,22,28H,4,7-8,12H2,1-2H3 |
InChI-Schlüssel |
KFWGZPPBYQDVLT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(O3)COC4=CC=CC(=C4)C(F)(F)F)C(=O)OC |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(O3)COC4=CC=CC(=C4)C(F)(F)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280130.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280131.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280135.png)
![2-ethyl 4-methyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B280136.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280137.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280138.png)

![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280144.png)
![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)


![N-allyl-N'-[4-(dimethylamino)phenyl]-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280152.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280153.png)